molecular formula C15H18N2O2 B2450729 N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 946226-62-6

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No.: B2450729
CAS No.: 946226-62-6
M. Wt: 258.321
InChI Key: KWASYWFGWGQURC-UHFFFAOYSA-N
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Description

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound belongs to the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring is formed through the cyclization of appropriate precursors.

    Introduction of Substituents: The p-tolyl group is introduced via electrophilic aromatic substitution reactions, while the isopropyl group is typically added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated derivatives .

Scientific Research Applications

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its potential as a FLT3 inhibitor in the treatment of acute myeloid leukemia.

    5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Exhibits potent antiviral activity.

Uniqueness

N-isopropyl-2-(5-(p-tolyl)isoxazol-3-yl)acetamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its isoxazole ring and p-tolyl group contribute to its distinct properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(2)16-15(18)9-13-8-14(19-17-13)12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWASYWFGWGQURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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